1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
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Description
The compound you mentioned seems to be a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a diazepane ring, and a thiazolo[4,5-c]pyridine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by techniques like IR spectroscopy and NMR spectroscopy . For instance, the presence of C=O groups can be detected in the IR spectrum, and the chemical shifts of different protons can be determined in the 1H-NMR spectrum .Chemical Reactions Analysis
The chemical reactions of these types of compounds can vary widely depending on the specific functional groups present and the reaction conditions. For example, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate can be used to synthesize 3-trifluoromethyl-1,2,4-triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the presence of different functional groups and the overall molecular structure. For example, the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8S/c18-17(19,20)15-24-23-13-2-3-14(25-28(13)15)26-6-1-7-27(9-8-26)16-22-11-10-21-5-4-12(11)29-16/h2-5,10H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIJKDSPNKLOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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